molecular formula C10H22N4O2 B5363982 (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide

(2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide

Cat. No.: B5363982
M. Wt: 230.31 g/mol
InChI Key: DDHXMDITSNVXAI-LCYFTJDESA-N
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Description

(2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyimino group and a dimethylamino propylamino chain. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

(2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O2/c1-14(2)8-4-6-11-5-3-7-12-10(15)9-13-16/h9,11,16H,3-8H2,1-2H3,(H,12,15)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHXMDITSNVXAI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCNC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNCCCNC(=O)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)propylamine with a suitable acylating agent to form an intermediate amide. This intermediate is then reacted with hydroxylamine to introduce the hydroxyimino group, resulting in the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine

In medicine, (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide has potential applications as a therapeutic agent. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the dimethylamino propylamino chain can interact with cell membranes, influencing cellular processes. These interactions can modulate signaling pathways and biochemical reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: This compound shares a similar amide structure but lacks the hydroxyimino group.

    Bromomethyl methyl ether: Although structurally different, it shares some reactivity with (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide in substitution reactions.

    tert-Butyl carbamate: This compound has a similar carbamate structure but differs in its functional groups.

Uniqueness

The uniqueness of (2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide lies in its combination of a hydroxyimino group and a dimethylamino propylamino chain. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

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